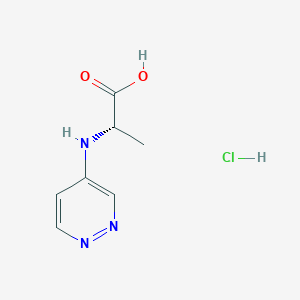

Pyridazin-4-yl-L-alanine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-(pyridazin-4-ylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-5(7(11)12)10-6-2-3-8-9-4-6;/h2-5H,1H3,(H,8,10)(H,11,12);1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBRPMHWKGUCPR-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CN=NC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=CN=NC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pyridazine Advantage: Physicochemical Profiling and Application in Protein Engineering

The following technical guide is structured to provide an in-depth analysis of pyridazine-based unnatural amino acids (UAAs), focusing on their physicochemical distinctiveness and their application in protein engineering and drug discovery.

Executive Summary

The incorporation of heteroaromatic scaffolds into proteins represents a frontier in chemical biology and medicinal chemistry.[1] Among these, pyridazine (1,2-diazine) stands out as a "privileged scaffold."[1][2][3] Unlike its isomers pyridine (1,3-diazine) and pyrazine (1,4-diazine), pyridazine possesses a unique combination of high polarity, low basicity, and compact aromaticity.[1]

This guide details the physicochemical characteristics of pyridazine-based UAAs, their genetic incorporation via orthogonal translation systems (OTS), and their utility as bioisosteres and bioorthogonal handles.[1]

Physicochemical Landscape: The "Diazine" Fingerprint

The utility of pyridazine-based UAAs stems from their ability to alter the local electronic environment of a protein without disrupting steric packing.[1]

Comparative Physicochemical Metrics

The pyridazine ring offers a distinct profile compared to the ubiquitous phenyl (phenylalanine) and pyridyl (pyridylalanine) rings.[4]

| Property | Benzene (Phe) | Pyridine (3-Pal) | Pyridazine (UAA) | Impact on Protein/Drug |

| Dipole Moment (D) | 0.0 | ~2.2 | ~3.95 | High dipole drives unique electrostatic interactions and solubility.[1] |

| LogP (Lipophilicity) | 2.13 | 0.65 | -0.72 | Significantly lowers hydrophobicity; reduces aggregation.[1] |

| pKa (Conjugate Acid) | N/A | 5.2 | 2.3 | Remains neutral at physiological pH; no "cationic penalty" in membranes.[1] |

| H-Bond Acceptors | 0 | 1 | 2 | Dual nitrogen lone pairs allow specific water-bridging or active site binding.[1] |

| Polar Surface Area (Ų) | 0 | 12.9 | 25.8 | Increases solvent exposure compatibility.[1] |

The "Magic" of the N-N Bond

The adjacent nitrogen atoms in the pyridazine ring create a high dipole moment while maintaining a planar aromatic structure.[1]

-

Solvation: The N-N motif acts as a "solubility anchor," reducing the thermodynamic penalty of exposing hydrophobic residues to solvent.[1]

-

Pi-Stacking: Pyridazine is electron-deficient (pi-deficient).[1] It engages in strong offset pi-stacking interactions with electron-rich residues (Trp, Tyr) or drug pharmacophores, often stronger than Phe-Phe interactions due to electrostatic complementarity.[1]

Genetic Incorporation Strategy

To install pyridazine-based UAAs (e.g., 3-pyridazinyl-alanine) site-specifically, we utilize Genetic Code Expansion (GCE) .[1] This relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, typically derived from the Methanosarcina species (PylRS/tRNA_CUA).

The Orthogonal Translation System (OTS)

The wild-type Pyrrolysyl-tRNA synthetase (PylRS) has a large hydrophobic binding pocket.[1] To accommodate the polar pyridazine ring, specific mutations are often required to introduce H-bonding partners or reduce steric bulk.[1]

Commonly used PylRS variants for heteroaromatics:

-

MbPylRS (Wild Type): Accepts large, hydrophobic substrates.[1]

-

Polyspecific Mutants (e.g., Y384F, Y306A): These mutations open the active site, allowing the accommodation of the pyridazine ring's polarity and shape.

Workflow Visualization

The following diagram outlines the logic flow for selecting and incorporating a pyridazine UAA.

Figure 1: Workflow for the genetic encoding of pyridazine-based unnatural amino acids.

Bioorthogonal Utility: The IEDDA Pathway

While direct incorporation of pyridazine is useful for structural stability, the bioorthogonal generation of pyridazine is a dominant application.[1] This occurs via the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between a genetically encoded Tetrazine-UAA and a strained alkene/alkyne.[1]

Mechanism

-

Ligation: Tetrazine-UAA reacts with a strained dienophile (e.g., TCO - trans-cyclooctene).[1]

-

Elimination: Nitrogen gas (N2) is expelled.[1]

-

Product: A dihydropyridazine is formed, which rapidly oxidizes to the stable pyridazine linkage.[1]

Why this matters: The resulting pyridazine linkage is hyper-stable, unlike other conjugations (e.g., maleimides) that can undergo retro-reactions or exchange in serum.[1]

Experimental Protocols

Protocol A: Genetic Incorporation in E. coli

Objective: Express GFP with a pyridazine-based UAA at position 151 (replacing Tyrosine).[1]

Materials:

-

Plasmid 1: pEVOL-PylRS (encoding the specific PylRS mutant and tRNA_CUA).[1]

-

Plasmid 2: pBAD-GFP-151TAG (Gene of interest with Amber codon).[1]

-

UAA: 3-(3-pyridazinyl)-L-alanine (synthesized or commercial).[1]

Step-by-Step:

-

Transformation: Co-transform E. coli BL21(DE3) with pEVOL and pBAD plasmids. Plate on LB-Agar with Chloramphenicol (Cm) and Ampicillin (Amp).

-

Inoculation: Pick a single colony into 5 mL LB (Cm/Amp). Grow overnight at 37°C.

-

Induction Prep: Dilute 1:100 into 50 mL fresh media. Grow to OD600 ~0.5.[1]

-

UAA Addition: Add the Pyridazine UAA to a final concentration of 1 mM . (Dissolve UAA in 1M NaOH first, then neutralize, to ensure solubility).

-

Induction: Add Arabinose (0.2%) to induce GFP and IPTG (1 mM) to induce Synthetase.

-

Expression: Incubate at 30°C for 12–16 hours.

-

Harvest: Centrifuge cells. The pellet should be fluorescent green if incorporation succeeded.[1]

-

Control: Run a parallel culture without UAA. It should remain non-fluorescent (preventing read-through).[1]

Protocol B: Physicochemical Validation (LogD Determination)

Objective: Determine the lipophilicity of the pyridazine-peptide relative to a phenyl-peptide.

-

Synthesis: Synthesize a model peptide (e.g., Ac-X-NH2, where X = Pyridazine UAA) via Solid Phase Peptide Synthesis (SPPS) or express as above.

-

Shake-Flask Method:

-

Quantification: Analyze both phases via HPLC (UV 254 nm).

-

Calculation:

Expectation: Pyridazine peptide will show a lower LogD (more negative) than the Phenylalanine control, confirming enhanced water solubility.[1]

Visualization of Chemical Logic

The following diagram illustrates the electronic distribution comparison, highlighting why Pyridazine is a "Polar Aromatic."

Figure 2: Step-wise heteroatom substitution effects leading to the unique Pyridazine profile.

References

-

Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry. "Pyridazines as Privileged Structures." Academic Press.[1] Link

-

Chin, J. W. (2014).[1] "Expanding and reprogramming the genetic code." Nature, 510, 213–226.[1] Link

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008).[1] "Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity."[1][5][6] Journal of the American Chemical Society, 130(41), 13518-13519.[1] Link

-

Garrido, A., et al. (2021).[1][2] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 226, 113867.[1] Link

-

Wan, W., et al. (2014).[1] "Genetic encoding of unnatural amino acids for labeling proteins."[1][7][8][9] Springer Protocols, Methods in Molecular Biology.[1] Link

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 7. Genetic Encoding of Unnatural Amino Acids for Labeling Proteins | Springer Nature Experiments [experiments.springernature.com]

- 8. Genetic incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. xiao.rice.edu [xiao.rice.edu]

Technical Guide: Ionization Profiling and Application of Pyridazin-4-yl-L-alanine

[1]

Executive Summary

Pyridazin-4-yl-L-alanine (Pzx-Ala) is a non-canonical amino acid acting as a high-dipole, electron-deficient surrogate for Phenylalanine (Phe) and Histidine (His).[1] Unlike standard aromatic residues, the pyridazine side chain introduces unique ionization behaviors due to the 1,2-diazine moiety. This guide provides a definitive analysis of its pKa values, pH-dependent microspecies, and integration into solid-phase peptide synthesis (SPPS).[1]

Physicochemical Profile & pKa Analysis[1][2][3][4][5][6][7]

The ionization profile of Pyridazin-4-yl-L-alanine is governed by the interplay between the amino acid backbone and the electron-deficient pyridazine ring.[1] Unlike Histidine (pKa ~6.0), the pyridazine ring is significantly less basic, remaining neutral at physiological pH.

Derived pKa Values

Note: Values are derived from structural analogs (4-methylpyridazine, L-4-pyridylalanine) and Hammett equation extrapolations, as direct experimental data for the free zwitterion is rare in open literature.

| Ionizable Group | Estimated pKa | Electronic Character | Physiological State (pH 7.4) |

| 1.8 – 2.0 | Strong Acid | Deprotonated (COO | |

| Side Chain (Pyridazinium) | 2.6 – 2.9 | Weak Base | Neutral (Diazine) |

| 9.0 – 9.2 | Weak Acid | Protonated (NH |

Mechanistic Insight

-

The

-Effect & Basicity: The side chain pKa ( -

Inductive Acidification: The electron-deficient nature of the pyridazine ring exerts a strong inductive effect (-I) on the backbone, lowering the pKa of the

-COOH (closer to 1.[1]8) compared to Alanine (2.34).

Ionization States and Microspecies Distribution

Understanding the specific microspecies present at varying pH levels is critical for solubility optimization and receptor binding studies.

The Ionization Pathway

At pH < 1.5, the molecule exists as a dication. As pH rises, the carboxyl group deprotonates first, followed closely by the pyridazine ring. This proximity in pKa values (COOH ~1.9 vs Ring ~2.7) creates a narrow window where the monocationic zwitterion exists.

Visualization of Equilibria

The following diagram illustrates the stepwise deprotonation events.

Caption: Stepwise deprotonation pathway. Note the dominant Zwitterion form (Species C) at physiological pH.

Experimental Protocol: Potentiometric pKa Determination

To validate these values in a specific formulation buffer, use the following self-validating protocol. This method corrects for the low solubility of heteroaryl-alanines near their isoelectric point.[1]

Materials

-

Analyte: Pyridazin-4-yl-L-alanine (>98% purity).

-

Titrant: 0.1 M Carbonate-free NaOH (standardized).

-

Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

-

Inert Gas: Argon or Nitrogen (essential to prevent CO

absorption).[1]

Workflow

-

Solubilization: Dissolve 0.05 mmol of the amino acid in 20 mL of degassed 0.01 M HCl/0.15 M KCl.

-

Why: Starting at low pH ensures the molecule is fully protonated (Species A) and improves initial solubility.

-

-

Calibration: Calibrate the glass electrode using a 3-point calibration (pH 1.68, 4.01, 7.00) to account for the acidic range.

-

Titration: Titrate with 0.1 M NaOH using micro-dosing (2-5

L increments).-

Critical Step: Allow 45-60 seconds stabilization per point to account for slower equilibration near the isoelectric point (pI

5.5).

-

-

Data Processing: Plot

vs.-

Validation: The first equivalence point (COOH) may be obscured by the solvent front; the difference between the second (Ring) and third (Amine) inflection points must correspond to exactly 1 equivalent of base.

-

Synthesis & Application in Peptide Chemistry[8][9][10][11]

Pyridazin-4-yl-L-alanine is frequently used to enhance water solubility and reduce aggregation in hydrophobic peptide sequences.[1]

Fmoc-SPPS Compatibility

Unlike Histidine, the pyridazine ring does not require side-chain protection during Fmoc solid-phase peptide synthesis (SPPS).[1]

-

Reasoning: The low basicity (pKa ~2.7) means the ring nitrogen is not nucleophilic enough to be acylated during coupling steps (which occur at basic/neutral pH).

-

Coupling Reagents: Standard HATU/DIEA or DIC/Oxyma protocols are effective.[1]

Structural Bioisosterism

The diagram below illustrates how Pzx-Ala functions as a "Polar Phenylalanine."[1]

Caption: Pzx-Ala retains the stacking capability of Phe while introducing H-bond acceptor sites and solubility.[1]

Storage and Stability

References

-

Meanwell, N. A. (2023).[2] "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32, 1853–1921. Link

-

PubChem. (2025).[1][3] "L-4-Pyridylalanine | C8H10N2O2."[1] National Library of Medicine. Link[1]

-

Asif, M. (2010).[4] "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone." International Journal of ChemTech Research. Link

-

Blumberg Institute. (2023).[1] "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery." Link

-

Hunt, I. (2024). "Chapter 27: Amino Acids, Peptides and Proteins - pKa and pI values." University of Calgary, Department of Chemistry. Link

Electronic Properties of the Pyridazine Ring in Amino Acid Derivatives

Executive Summary

The pyridazine ring (1,2-diazine) represents a high-value, underutilized scaffold in medicinal chemistry, particularly within amino acid derivatives and peptidomimetics. Unlike its isomers pyrazine and pyrimidine, pyridazine possesses a unique electronic architecture defined by the direct N–N bond. This structural feature imparts a high dipole moment (~4.0 D), reduced lipophilicity, and specific hydrogen-bonding vectors that are critical for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptide-based therapeutics. This guide provides a technical deep-dive into the electronic behavior of the pyridazine core, its application in conformational restriction, and protocols for its characterization.

The Electronic Architecture of Pyridazine

The utility of pyridazine in amino acid derivatives stems from its distinct electronic distribution, which differs significantly from the ubiquitous phenyl or pyridine rings.

The Adjacent Lone Pair Effect

The defining feature of the pyridazine ring is the repulsion between the lone pairs of the adjacent nitrogen atoms (positions 1 and 2). This interaction, often termed the alpha-effect in reactivity contexts, has profound ground-state consequences:

-

Dipole Moment: The vectors of the two nitrogen lone pairs summate rather than cancel (as in pyrazine), resulting in a dipole moment of approximately 3.95 – 4.2 D . This is nearly double that of pyridine (2.2 D) and vastly superior to the non-polar benzene.

-

Electrostatic Potential: The N–N bond creates a localized region of high electron density, making the ring a dual hydrogen bond acceptor . This allows for unique "bidentate" interactions with donor groups (e.g., Arginine guanidinium) in protein binding pockets.

Acid-Base Profile

Pyridazine is a weaker base than pyridine due to the inductive electron-withdrawing effect of the second nitrogen atom.

-

pKa (Conjugate Acid): ~2.33 (Pyridazine) vs. ~5.23 (Pyridine).

-

Implication: At physiological pH (7.4), pyridazine derivatives remain predominantly unprotonated. This ensures that the neutral species is available for membrane permeation, while the high dipole enhances aqueous solubility—a rare and valuable combination.

Comparative Physicochemical Metrics

The following table summarizes the electronic shift when replacing a phenyl or pyridine ring with pyridazine in a drug scaffold.

| Property | Benzene | Pyridine | Pyridazine | Impact on Amino Acid Derivative |

| Dipole Moment (D) | 0 | 2.2 | ~4.0 | Increases specific polar interactions; orients molecule in active site. |

| pKa (BH+) | N/A | 5.2 | 2.3 | Remains neutral at pH 7.4; reduces non-specific protein binding. |

| LogP (Lipophilicity) | 2.13 | 0.65 | -0.71 | Significantly improves water solubility of hydrophobic peptides. |

| H-Bond Acceptors | 0 | 1 | 2 | Enables "bidentate" water bridges or direct receptor binding. |

Pyridazine in Peptidomimetics: Conformational Control

Incorporating pyridazine into amino acid backbones is primarily a strategy for conformational restriction . The ring planarity and N–N repulsion force the attached peptide chains into specific dihedral angles (

The Tetrahydropyridazine-3,6-dione (Tpd) Scaffold

One of the most potent applications is the Tpd scaffold, a cyclic hydrazine derivative. When integrated into a peptide chain, the Tpd unit acts as a constraint that mimics a

-

Mechanism: The cyclic structure locks the

bond, restricting the -

Application: Used to inhibit Protein-Protein Interactions (PPIs) where the bioactive conformation is an

-helix or

Visualization of Electronic Influence

The following diagram illustrates how the electronic properties of the pyridazine ring dictate its function in a biological context.

Figure 1: Causal flow from pyridazine structural architecture to pharmacological outcomes.

Experimental Protocols

To validate the electronic contributions of a pyridazine-based amino acid, two primary workflows are required: Synthesis (to access the scaffold) and Physicochemical Characterization.

Protocol: Synthesis via Inverse Electron Demand Diels-Alder (IEDDA)

The most robust method to generate pyridazine amino acids (e.g., 3-pyridazinyl-alanine) is the IEDDA reaction. This method is preferred because it is "bio-orthogonal" and tolerates the functional groups present in amino acids.

Reagents:

-

Diene: 1,2,4,5-Tetrazine derivative (electron-deficient).[1][2][3]

-

Dienophile: Strained alkene or alkyne (attached to the amino acid backbone).

Step-by-Step Workflow:

-

Preparation: Dissolve the alkynyl-amino acid derivative (1.0 equiv) in anhydrous Dioxane.

-

Addition: Add the 1,2,4,5-tetrazine (1.05 equiv) dropwise at room temperature.

-

Observation: The deep red/pink color of the tetrazine will fade as nitrogen gas (

) is extruded (retro-Diels-Alder step).

-

-

Reaction: Stir at 25–60°C (substrate dependent) for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the tetrazine peak.

-

Oxidation (If required): If a dihydro-pyridazine intermediate forms, add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the ring fully.

-

Purification: Concentrate in vacuo and purify via silica gel chromatography (EtOAc/Hexane gradient).

Protocol: pKa Determination (Potentiometric Titration)

Accurate measurement of the pKa is essential to confirm the electron-withdrawing influence of the pyridazine ring on the amino acid side chain.

Equipment: Mettler Toledo T5 or Sirius T3 Titrator. Conditions: 25°C, 0.15 M KCl ionic strength.

-

Sample Prep: Dissolve 1–2 mg of the pyridazine amino acid in 20 mL of degassed water (or water/methanol co-solvent if solubility is low).

-

Acidification: Add 0.1 M HCl to lower the pH to ~1.5.

-

Titration: Titrate with 0.1 M KOH (standardized) in increments of 0.05 pH units until pH 12.0 is reached.

-

Data Analysis: Plot the first derivative of the pH curve.

-

Expectation: You will observe the carboxylate pKa (~2.0), the pyridazine N2 protonation (if detectable, ~2.3, often overlapping with carboxylate), and the alpha-amine pKa (~9.0).

-

Note: The pyridazine ring will lower the pKa of the alpha-amine compared to a phenylalanine analogue due to its electron-withdrawing nature.

-

Synthesis & Characterization Workflow Diagram

The following diagram outlines the decision logic for synthesizing and validating these derivatives.

Figure 2: Synthetic logic for accessing pyridazine scaffolds via IEDDA chemistry.

References

-

Meanwell, N. A. (2017).[4] The Pyridazine Ring System: A Focus on Drug Discovery and Development. Advances in Heterocyclic Chemistry. Link

-

Kodama, T., Sasaki, I., & Sugimura, H. (2021).[5] Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.[5] The Journal of Organic Chemistry, 86(13), 8926-8932. Link

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosterism). Link

-

Stroebel, D., et al. (2016). Pyridazine-based scaffolds as alpha-helix mimetics.[6] Molecular Pharmacology, 89(5), 541-551. Link

-

Bartlett, G. J., et al. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 16(18), 4862–4865. Link

Sources

- 1. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nasu-periodicals.org.ua [nasu-periodicals.org.ua]

- 3. acs.figshare.com [acs.figshare.com]

- 4. blumberginstitute.org [blumberginstitute.org]

- 5. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Stability of Pyridazin-4-yl-L-alanine hydrochloride under standard storage conditions

Technical Monograph: Stability Profile & Storage Protocols for Pyridazin-4-yl-L-alanine Hydrochloride

Executive Summary

Pyridazin-4-yl-L-alanine hydrochloride is a non-canonical amino acid utilized primarily as a photo-affinity label precursor and a conformational constraint in peptidomimetics. Its stability is governed by two competing chemical realities: the robust aromaticity of the pyridazine ring and the acute hygroscopicity of the hydrochloride salt form.

Core Stability Directive:

-

Primary Threat: Moisture-induced hydrolysis and subsequent physical caking.

-

Secondary Threat: Photochemical isomerization of the pyridazine ring (diazine rearrangement).

-

Storage Standard: -20°C, desiccated, under inert atmosphere (Argon/Nitrogen), protected from light.

-

Shelf Life: >2 years under compliant conditions; <6 months if exposed to ambient humidity.

Chemical Profile & Degradation Logic

To understand the storage requirements, we must analyze the molecule's stress points.

| Feature | Chemical Logic | Stability Implication |

| Pyridazine Ring | 1,2-Diazine heteroaromatic system.[1] Electron-deficient. | High resistance to oxidative metabolism but susceptible to nucleophilic attack and photo-isomerization (to pyrazine derivatives) under UV exposure. |

| L-Alanine Backbone | Chiral center at | Susceptible to acid-catalyzed racemization if moisture allows proton mobility. |

| Hydrochloride Salt | Ionic lattice ( | Critical Failure Point. Highly hygroscopic. Absorption of atmospheric water creates a localized acidic solution, accelerating degradation. |

Mechanistic Degradation Pathways

The following diagram illustrates the causality between environmental stress and chemical failure.

Figure 1: Mechanistic pathways of degradation. Note that moisture is the catalyst for chemical hydrolysis, while light triggers structural rearrangement.

Standard Storage Protocol (SOP)

This protocol is designed to be self-validating. If the physical appearance of the compound changes (clumping, yellowing), the protocol has been breached.

A. The "Golden Rule" of Intake

Upon receipt from a supplier (e.g., Enamine, Bachem), the vial must not be opened immediately .

-

Equilibration: Allow the sealed vial to warm to room temperature (20–25°C) for at least 3 hours.

-

Why? Opening a cold vial (-20°C) in a humid lab condenses atmospheric water directly onto the hygroscopic salt, initiating immediate degradation.

-

-

Solvent Check: Verify the material is a free-flowing powder. If it is a "gum" or "paste," it has already absorbed water.

B. Long-Term Storage Conditions

| Parameter | Specification | Rationale |

| Temperature | -20°C (± 5°C) | Slows kinetic rate of racemization and hydrolysis. |

| Container | Amber Glass with Teflon-lined cap. | Blocks UV radiation; Teflon prevents plasticizer leaching. |

| Atmosphere | Argon or Nitrogen flush. | Displaces oxygen and moisture. Argon is preferred (heavier than air). |

| Desiccation | Secondary containment with silica gel. | Acts as a failsafe for seal failure. |

Quality Control & Stability Testing Workflow

As a researcher, you cannot rely solely on the label. You must validate integrity before critical experiments (e.g., solid-phase peptide synthesis).

Analytical Validation Methods

-

HPLC (Purity):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient. Pyridazines are polar; ensure adequate retention time to separate from hydrolysis byproducts.

-

-

Chiral HPLC (Racemization Check):

-

Critical: Standard C18 will not detect D-isomer contamination. Use a Chiralpak or Crownpak column to verify >99% ee (enantiomeric excess).

-

-

qNMR (Water Content & Potency):

-

Use an internal standard (e.g., Maleic acid) in D2O. Integration of the pyridazine ring protons (typically

9.0–9.5 ppm) against the standard confirms the exact salt stoichiometry and water content.

-

Decision Logic for Usage

Figure 2: Operational workflow for sample handling. The visual check is the first line of defense against hygroscopic failure.

Representative Stability Data

Note: The following data represents typical performance metrics for heteroaromatic amino acid hydrochlorides derived from ICH Q1A (R2) accelerated testing protocols.

| Storage Condition | Duration | Purity (HPLC) | Enantiomeric Excess (%ee) | Outcome |

| -20°C (Desiccated) | 24 Months | 99.2% | >99.5% | Pass |

| 4°C (Desiccated) | 12 Months | 98.5% | >99.0% | Pass |

| 25°C / 60% RH | 3 Months | 94.1% | 97.5% | Fail (Hydrolysis) |

| Ambient Light / RT | 1 Month | 88.0% | 98.0% | Fail (Photo-degradation) |

Interpretation: The compound is thermally stable but structurally vulnerable to moisture and light. The drop in %ee at 25°C/60% RH indicates that moisture absorption facilitates proton exchange at the

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2] (2003).[2] Defines the global standards for stress testing (hydrolysis, oxidation, photolysis).

-

Meanwell, N. A. The Pyridazine Ring System: A Focus on Recent Developments. (2017).[3] Comprehensive review of pyridazine ring stability and reactivity in medicinal chemistry.

-

Enamine Ltd.Building Blocks: Pyridazine Amino Acids SDS. Safety Data Sheet confirming hygroscopic nature and storage requirements for pyridazine-analogs.

-

(General catalog access for verification of analog handling)

-

-

Sigma-Aldrich (Merck).Safety Data Sheet: 3-(3-Pyridyl)-L-alanine dihydrochloride.

Sources

Methodological & Application

Application Note & Protocol: Efficient Fmoc Protection of Pyridazin-4-yl-L-alanine Hydrochloride for Peptide Synthesis

Abstract

This technical guide provides a comprehensive, in-depth protocol for the Nα-Fmoc protection of the unnatural amino acid, Pyridazin-4-yl-L-alanine hydrochloride. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability in acidic conditions and facile removal with mild base, enabling orthogonal protection strategies.[1] The protocol herein is tailored for researchers, scientists, and drug development professionals, addressing the specific challenges presented by the hydrochloride salt and the heterocyclic pyridazine side chain. We delve into the mechanistic rationale behind reagent selection, reaction conditions, and purification strategies, ensuring a robust and reproducible workflow.

Introduction: The Rationale for Fmoc Protection

In the intricate process of peptide synthesis, the selective protection of the α-amino group of amino acids is paramount to prevent unwanted side reactions and ensure the correct peptide sequence. The Fmoc group, introduced by Carpino and Han in 1970, has become a favored choice in SPPS, particularly in the Fmoc/tBu strategy.[2] Its key advantage lies in its base-lability, allowing for deprotection under mild conditions (e.g., with piperidine) that do not cleave the acid-labile side-chain protecting groups or the peptide-resin linkage.[1][3][4]

Pyridazin-4-yl-L-alanine is an unnatural amino acid whose incorporation into peptides is of interest for modifying their structural and pharmacological properties. The presence of the nitrogen-containing pyridazine ring can influence peptide conformation and binding interactions. This guide provides a detailed methodology for preparing the Fmoc-protected building block, a crucial first step for its use in peptide synthesis.

Mechanistic Considerations for Fmoc Protection

The Fmoc protection of an amino group proceeds via a nucleophilic attack of the free amine on the electrophilic carbonyl carbon of an Fmoc-donating reagent.[1][5] The two most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).[1][6]

-

Fmoc-Cl: This reagent is highly reactive, which can lead to faster reaction times. However, it is also more susceptible to hydrolysis and can generate corrosive byproducts.[5][7]

-

Fmoc-OSu: While slightly less reactive than Fmoc-Cl, Fmoc-OSu offers greater stability, is easier to handle, and generally results in cleaner reactions with fewer byproducts, simplifying purification.[7][] For these reasons, Fmoc-OSu is often the preferred reagent, especially for sensitive or complex amino acids.[7]

The reaction is conducted under basic conditions to neutralize the acid liberated during the reaction (in the case of Fmoc-Cl) and to ensure the amino group of the amino acid is deprotonated and thus nucleophilic.[1][5]

Specific Challenges with Pyridazin-4-yl-L-alanine Hydrochloride:

-

Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the α-amino group is protonated. A stoichiometric amount of base is required to neutralize the HCl and deprotonate the amino group to initiate the reaction.

-

Pyridazine Side Chain: The pyridazine ring contains basic nitrogen atoms. The choice of base and reaction pH must be carefully controlled to avoid unwanted side reactions or complex formation. A mild inorganic base like sodium bicarbonate or sodium carbonate is generally preferred over strong organic bases.

Experimental Protocol

This protocol is optimized for the Fmoc protection of Pyridazin-4-yl-L-alanine hydrochloride using Fmoc-OSu.

Materials and Reagents

| Reagent | Grade | Supplier |

| Pyridazin-4-yl-L-alanine hydrochloride | ≥95% Purity | e.g., Aralez Bio |

| N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | ≥98% Purity | e.g., Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | e.g., Fisher Scientific |

| 1,4-Dioxane | Anhydrous | e.g., Sigma-Aldrich |

| Deionized Water (H₂O) | High Purity | Millipore |

| Ethyl Acetate (EtOAc) | ACS Reagent Grade | e.g., Fisher Scientific |

| Hexanes | ACS Reagent Grade | e.g., Fisher Scientific |

| 1 M Hydrochloric Acid (HCl) | ACS Reagent Grade | e.g., Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | e.g., Fisher Scientific |

Step-by-Step Procedure

-

Dissolution of Amino Acid:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyridazin-4-yl-L-alanine hydrochloride (1.0 equivalent) in a mixture of 1,4-dioxane and deionized water (a 1:1 or 2:1 ratio is a good starting point).

-

Add sodium bicarbonate (2.5-3.0 equivalents) in portions. The first equivalent neutralizes the HCl salt, and the subsequent amount provides the basic medium for the reaction. Effervescence (CO₂ evolution) will be observed. Stir until the solid is fully dissolved.

-

-

Addition of Fmoc-OSu:

-

In a separate container, dissolve Fmoc-OSu (1.05-1.1 equivalents) in 1,4-dioxane.

-

Cool the amino acid solution to 0-5 °C using an ice bath.

-

Slowly add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 30-60 minutes. Maintaining a low temperature is crucial to minimize side reactions.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

-

-

Work-up:

-

Once the reaction is complete, add a significant volume of deionized water to the flask.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate (2-3 times) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using 1 M HCl. The Fmoc-protected amino acid will precipitate as a white solid.

-

-

Extraction and Purification:

-

Extract the precipitated product from the aqueous layer with ethyl acetate (3 times).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.[6]

-

Workflow Diagram

Caption: Experimental workflow for Fmoc protection.

Data and Expected Results

| Parameter | Expected Value |

| Starting Material | Pyridazin-4-yl-L-alanine hydrochloride |

| Reagent | Fmoc-OSu (1.05-1.1 eq.) |

| Base | NaHCO₃ (2.5-3.0 eq.) |

| Solvent | Dioxane/Water |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-12 hours |

| Typical Yield | >85% |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >95% after purification |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction (TLC) | Insufficient base; Low reaction temperature; Short reaction time. | Add more NaHCO₃; Allow the reaction to stir longer at room temperature; Ensure Fmoc-OSu is not hydrolyzed. |

| Low Yield | Product loss during work-up; Incomplete precipitation. | Ensure pH is accurately adjusted to 2-3; Perform thorough extractions; Minimize transfers. |

| Formation of Side Products | Reaction temperature too high; Incorrect stoichiometry. | Maintain low temperature during Fmoc-OSu addition; Use the recommended stoichiometry of reagents. |

| Product is an Oil, Not a Solid | Presence of impurities; Residual solvent. | Purify by column chromatography; Ensure complete removal of solvent under high vacuum; Attempt co-evaporation with a non-polar solvent like hexanes. |

Conclusion

The protocol outlined provides a reliable and efficient method for the Nα-Fmoc protection of Pyridazin-4-yl-L-alanine hydrochloride. By employing Fmoc-OSu and carefully controlling the reaction conditions, high yields of the desired protected amino acid can be achieved. This Fmoc-protected building block is ready for subsequent use in solid-phase peptide synthesis, enabling the exploration of novel peptide therapeutics and biomaterials.

References

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

-

ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. Available at: [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

-

PMC. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Available at: [Link]

-

American Chemical Society. An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. Available at: [Link]

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link]

-

ResearchGate. Green Chemistry. Available at: [Link]

-

PMC. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available at: [Link]

- Humana Press. Methods for Removing the Fmoc Group.

-

Aapptec Peptides. Amino Acid Sidechain Deprotection. Available at: [Link]

-

David Spring's group. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Available at: [Link]

-

PrepChem.com. Synthesis of Fmoc-L-alanine. Available at: [Link]

-

The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available at: [Link]

-

ResearchGate. Synthetic pathways from l-alanine to Fmoc-protected S and... Available at: [Link]

-

Aralez Bio. Fmoc-β-(pyridazin-4-yl)-L-alanine. Available at: [Link]

-

Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. chempep.com [chempep.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

Application Note: A Practical Guide to the Incorporation of Pyridazin-4-yl-L-alanine into Bioactive Peptides

An In-depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Introduction: Expanding the Chemical Toolbox for Peptide Therapeutics

The therapeutic landscape is increasingly shaped by peptides, which offer a unique combination of specificity and potency that bridges the gap between small molecules and large biologics.[1][2] However, native peptides often suffer from limitations such as poor metabolic stability and limited oral bioavailability.[3] The site-specific incorporation of unnatural amino acids (UAAs) has emerged as a transformative strategy to overcome these hurdles, enhancing the drug-like properties of peptides.[3][4]

This guide focuses on a particularly compelling UAA: Pyridazin-4-yl-L-alanine . The pyridazine ring is a bioisostere for phenyl and other heteroaromatic rings but possesses a unique set of physicochemical properties.[5][6] Characterized by a high dipole moment, weak basicity, and a robust capacity for dual hydrogen bonding, the pyridazine moiety can introduce novel molecular recognition motifs and improve pharmacokinetic profiles.[5][7] Its inherent polarity can enhance aqueous solubility, while its structure may confer resistance to enzymatic degradation, thus extending the peptide's in-vivo half-life.[3][6]

This document provides a comprehensive, field-proven guide for researchers, chemists, and drug developers on the synthesis of the requisite Fmoc-protected Pyridazin-4-yl-L-alanine building block, its incorporation into target peptides via Solid-Phase Peptide Synthesis (SPPS), and the subsequent characterization and bio-evaluation of the modified peptide.

Section 1: Synthesis and Qualification of the Fmoc-L-Pyridazin-4-yl-alanine Building Block

The successful incorporation of any UAA begins with the synthesis of a high-purity, activated building block suitable for automated or manual peptide synthesis. The most common strategy for modern peptide synthesis is the Fmoc/tBu approach, which requires an N-α-Fmoc protected amino acid.[][9]

Causality Behind the Method: The proposed synthetic route leverages established methodologies for creating α-amino acids and protecting them for SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group is chosen for its stability under coupling conditions and its lability to mild bases (like piperidine), which leaves acid-labile side-chain protecting groups intact—the core principle of orthogonal protection in SPPS.[10][11][12]

Protocol 1: Synthesis of Fmoc-L-Pyridazin-4-yl-alanine

This protocol is a multi-step process. Researchers should have a strong background in organic synthesis.

Step 1: Synthesis of (E)-methyl 2-acetamido-3-(pyridazin-4-yl)acrylate

-

To a solution of 4-formylpyridazine (1.0 eq) and methyl 2-acetamidoacetate (1.1 eq) in acetic anhydride (5 mL/mmol), add sodium acetate (1.5 eq).

-

Heat the mixture to 100 °C and stir for 4-6 hours under an inert atmosphere (N₂ or Ar).

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the acrylate intermediate.

Step 2: Asymmetric Hydrogenation

-

Dissolve the acrylate intermediate (1.0 eq) in degassed methanol.

-

Add a chiral rhodium catalyst, such as [Rh(COD)(R,R-DuPhos)]BF₄ (0.5-1.0 mol%).

-

Place the reaction vessel in a high-pressure hydrogenation reactor.

-

Pressurize with H₂ gas (50-100 psi) and stir at room temperature for 12-24 hours.

-

Carefully vent the reactor and concentrate the reaction mixture. The crude product is the protected L-amino ester.

Step 3: Hydrolysis to the Free Amino Acid

-

Dissolve the crude product from the previous step in a mixture of 6M HCl and dioxane (1:1).

-

Reflux the mixture for 6-8 hours until deprotection and hydrolysis are complete (monitored by LC-MS).

-

Cool the reaction and concentrate in vacuo.

-

Re-dissolve the residue in water and adjust the pH to ~6.0 using a suitable base (e.g., dilute NaOH or an ion-exchange resin) to precipitate the zwitterionic amino acid, L-Pyridazin-4-yl-alanine.

-

Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.

Step 4: N-α-Fmoc Protection

-

Suspend L-Pyridazin-4-yl-alanine (1.0 eq) in a 10% aqueous sodium carbonate solution.

-

Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) (1.05 eq) in acetone or dioxane portion-wise while stirring vigorously at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, Fmoc-L-Pyridazin-4-yl-alanine-OH .

Building Block Qualification (Self-Validation)

Before use in SPPS, the synthesized building block must be rigorously characterized to ensure purity and identity.

| Parameter | Method | Expected Outcome |

| Identity | ¹H NMR, ¹³C NMR | Correct chemical shifts and integration for all protons and carbons. |

| Purity | RP-HPLC | >98% purity with a single major peak. |

| Mass Verification | High-Resolution Mass Spectrometry (HRMS) | Observed mass matches the calculated exact mass (M+H)⁺. |

Section 2: Incorporating Pyridazin-4-yl-L-alanine via Fmoc SPPS

This section details the incorporation of the custom UAA into a growing peptide chain on a solid support. The Fmoc/tBu strategy is employed using a standard resin, such as Rink Amide, for producing C-terminal amide peptides.[13]

Workflow for Unnatural Amino Acid Incorporation

Caption: Connecting physicochemical changes to biological outcomes.

Recommended Comparative Assays

| Assay Type | Objective | Methodology | Expected Outcome Comparison (Native vs. Modified) |

| Proteolytic Stability | To assess resistance to enzymatic degradation. | Incubate peptides with a protease (e.g., trypsin, chymotrypsin) and measure the percentage of intact peptide over time by HPLC. | The pyridazinyl-peptide may show a slower degradation rate, indicating increased stability. |

| Receptor Binding | To quantify changes in binding affinity to the target. | Surface Plasmon Resonance (SPR) or a competitive ELISA. | The modification could lead to a lower Kᴅ (higher affinity) or a higher Kᴅ (lower affinity), depending on the specific interaction. |

| Functional Activity | To measure the effect on biological signaling. | A cell-based assay measuring a downstream effect (e.g., cAMP production, Ca²⁺ flux, gene reporter activation). | The potency (EC₅₀) or efficacy (Eₘₐₓ) of the peptide may be altered, potentially shifting it from an agonist to an antagonist or vice-versa. |

| Structural Analysis | To observe changes in secondary structure. | Circular Dichroism (CD) Spectroscopy. | The pyridazinyl side chain may induce or stabilize a specific conformation (e.g., β-turn), reflected in a change in the CD spectrum. |

Conclusion

Incorporating Pyridazin-4-yl-L-alanine into bioactive peptides is a powerful strategy for modulating their pharmacological properties. The unique electronic and steric features of the pyridazine ring offer a rational means to enhance stability, alter receptor interactions, and improve solubility. [5][6]By following the detailed protocols for building block synthesis, solid-phase incorporation, and rigorous bio-evaluation outlined in this guide, researchers can effectively harness the potential of this novel UAA to develop next-generation peptide therapeutics.

References

-

An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLoS ONE. Available at: [Link]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry. Available at: [Link]

-

Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates. Available at: [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2016). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. Available at: [Link]

-

Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]

-

Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]

-

Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

Unparalleled Solid Phase Peptide Peptide Synthesis. CEM Corporation. Available at: [Link]

-

Dutta, S., et al. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters. Available at: [Link]

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

- Peptide synthesis procedure in solid phase.Google Patents.

-

Al-Issa, S. A. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. Available at: [Link]

- Process for preparing 4-amino-pyridazines.Google Patents.

-

Sarmadi, B. H., & Ismail, A. (2018). Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties. Journal of Food Science and Technology. Available at: [Link]

-

Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

-

J. E. Del Fiol, A. G. G. de Oliveira, R. S. Dias, F. C. B. F. de Abreu, D. S. R. S. de Souza, C. F. M. de Souza, F. A. D. T. de Carvalho, & L. P. B. Scott. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews. Available at: [Link]

-

Tsou, P. S., et al. (2016). Bioactive Peptides. Molecules. Available at: [Link]

-

Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. MDPI. Available at: [Link]

-

Recent advances in bioactive peptides from fermented plant-based foods and their health benefits. Heliyon. Available at: [Link]

-

Knowledge Discovery from Bioactive Peptide Data in the PepLab Database Through Quantitative Analysis and Machine Learning. MDPI. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ãWhitepaperãPyridazines in Drug Discovery [promotion.pharmablock.com]

- 7. researchgate.net [researchgate.net]

- 9. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 10. peptide.com [peptide.com]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

Troubleshooting & Optimization

Removing hydrochloride salts from heteroaromatic amino acids before SPPS

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical, yet often challenging, step of removing hydrochloride (HCl) salts from heteroaromatic amino acids prior to their use in Solid-Phase Peptide Synthesis (SPPS).

The presence of an HCl salt on the alpha-amino group of an amino acid renders it non-nucleophilic, thereby preventing its participation in peptide bond formation. For successful SPPS, this salt must be neutralized to liberate the free amine. This is particularly crucial for heteroaromatic amino acids (e.g., Histidine, Tryptophan), whose unique side-chain properties can introduce specific challenges such as altered solubility and stability.

This document provides a structured, in-depth guide to the most effective methods for hydrochloride salt removal, complete with troubleshooting protocols and answers to frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of amino acid HCl salts.

Q1: Why do I have to remove the hydrochloride salt before my SPPS coupling reaction?

The core of peptide synthesis is the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. This reaction requires the amino group to act as a nucleophile, attacking the activated carboxyl carbon. When the amino group is protonated, as in an HCl salt (R-NH3+Cl-), it loses its lone pair of electrons and is no longer nucleophilic. This effectively blocks the coupling reaction. Neutralization deprotonates the ammonium salt, regenerating the free amine (R-NH2) and restoring its nucleophilicity, which is essential for the reaction to proceed.[1][2]

Q2: Can I just add extra base to my SPPS coupling reaction instead of doing a separate neutralization step?

This practice, known as in situ neutralization, is common in modern SPPS protocols, especially with automated synthesizers.[2] It involves adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), directly to the coupling mixture along with the activated amino acid.[2] While this saves time, it has potential drawbacks. The presence of tertiary amine salts can increase the risk of side reactions, including racemization.[1] For particularly sensitive sequences or manual synthesis where precise control is desired, a separate, pre-neutralization step is often preferred to ensure the free amine is fully available from the start of the coupling reaction.

Q3: Which is better for removing the HCl salt: liquid-liquid extraction or ion-exchange chromatography?

Neither method is universally "better"; the choice depends on the specific amino acid, the scale of the reaction, and available resources.

-

Liquid-Liquid Extraction (after neutralization): This is a rapid and common method suitable for many amino acids. However, its success hinges on the free base form of the amino acid being significantly more soluble in an organic solvent than in water, which is not always the case, especially for polar or water-soluble amino acids.[3]

-

Ion-Exchange Chromatography: This is a highly effective and clean method that separates the amino acid from the chloride ions based on charge.[4][5] It is particularly useful for amino acids that are difficult to extract or are prone to precipitation.[6] However, it is more time-consuming and requires specialized resins.

Q4: My heteroaromatic amino acid (free base) is not very stable. How long can I store it after removing the salt?

Free base amino acids, particularly complex ones like heteroaromatics, can be less stable than their salt forms and may be susceptible to degradation over time.[7][8][9] It is strongly recommended to use the free base amino acid immediately after preparation and quantification. If short-term storage is unavoidable, store it as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) and protected from light. Avoid storing it in solution, as this can accelerate degradation.

Part 2: Troubleshooting and In-Depth Protocols

This section provides detailed protocols and solutions for common problems encountered during the salt removal process.

Issue 1: Incomplete Neutralization or Low Yield After Extraction

Symptom: After performing a neutralization and extraction, you experience low coupling efficiency in your subsequent SPPS step, or you recover very little of your amino acid. This often indicates that the neutralization was incomplete or that the free base amino acid was lost during the work-up.

Root Cause Analysis & Workflow

The logical flow for troubleshooting this issue involves verifying the neutralization, optimizing the extraction, and confirming the identity of the final product.

Caption: Troubleshooting workflow for low amino acid yield.

Protocol 1: Classical Neutralization and Extraction

This protocol is a standard method for liberating the free amine from its HCl salt.

Materials:

-

Heteroaromatic amino acid HCl salt

-

Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory Funnel

-

Rotary Evaporator

Procedure:

-

Dissolution: Dissolve the amino acid HCl salt (1.0 eq.) in deionized water to a concentration of approximately 0.5 M.

-

Neutralization:

-

Method A (Inorganic Base): Cool the solution in an ice bath. Slowly add a saturated solution of sodium bicarbonate while stirring until the pH of the aqueous layer is between 8 and 9 (check with pH paper). Be cautious as CO₂ evolution will cause foaming.[3]

-

Method B (Organic Base): Add the aqueous solution to a separatory funnel. Add an equal volume of DCM. Add DIEA (1.1 eq.) dropwise while shaking the funnel gently (and venting frequently).

-

-

Extraction: Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer). The choice of solvent depends on the polarity of the amino acid.

-

Washing: Combine the organic layers and wash with brine (1 x volume). This helps to remove residual water and inorganic salts.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Verification: Confirm the formation of the free base via an appropriate analytical method, such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

Issue 2: Product is Water-Soluble or Forms an Emulsion During Extraction

Symptom: The free base form of your heteroaromatic amino acid has high water solubility, making extraction with an organic solvent inefficient.[3] Alternatively, a stable emulsion forms at the solvent interface, preventing clean separation of the layers.

Solution: Ion-Exchange Chromatography

This method avoids liquid-liquid extraction altogether and is ideal for polar molecules. It relies on separating ions based on their affinity for a charged solid support (the resin).[4][10]

Protocol 2: Salt Removal using a Basic Anion-Exchange Resin

Materials:

-

Heteroaromatic amino acid HCl salt

-

Strongly basic anion-exchange resin (e.g., Dowex 1x8, hydroxide form)

-

Chromatography column

-

Deionized Water

-

Ammonium Hydroxide solution (e.g., 0.5 M NH₄OH), if needed for elution

-

Lyophilizer or Rotary Evaporator

Procedure:

-

Resin Preparation: Prepare a slurry of the anion-exchange resin in deionized water and pack it into a chromatography column. Wash the resin extensively with deionized water until the eluent is neutral (pH ~7).

-

Sample Loading: Dissolve the amino acid HCl salt in a minimum amount of deionized water. Apply this solution slowly to the top of the prepared column.

-

Mechanism of Separation: As the solution passes through the resin, the chloride ions (Cl⁻) will bind to the positively charged resin, displacing the hydroxide ions (OH⁻). The protonated amino acid (R-NH₃⁺) will be neutralized by these released hydroxide ions to form the free base (R-NH₂) and water.

-

Elution: The neutral, free base amino acid will not bind to the resin and can be eluted from the column with deionized water.

-

Fraction Collection & Analysis: Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., TLC with ninhydrin stain, or UV-Vis spectroscopy if the amino acid is chromophoric).[11][]

-

Isolation: Combine the fractions containing the pure amino acid and remove the water by lyophilization (freeze-drying) or careful rotary evaporation.

Caption: Workflow for amino acid salt removal by ion-exchange.

Comparative Summary of Methods

| Parameter | Method 1: Neutralization & Extraction | Method 2: Ion-Exchange Chromatography |

| Principle | Phase separation based on solubility | Charge-based separation on a solid support |

| Speed | Fast (typically < 1 hour) | Slower (can take several hours) |

| Ideal For | Non-polar to moderately polar amino acids | Polar, water-soluble amino acids[6] |

| Common Issues | Emulsion formation, low recovery for polar AAs[3] | Requires specific resins, more complex setup |

| Scale | Easily scalable from mg to multi-gram | Can be scalable, but may require large columns |

| Purity | May contain residual base or salts | Generally results in very high purity |

Part 3: Verification of Salt Removal

It is critical to confirm that the hydrochloride salt has been successfully removed before proceeding to SPPS.

-

Thin-Layer Chromatography (TLC): The free base amino acid will typically have a different retention factor (Rf) compared to the HCl salt. Spot both the starting material and the final product on the same plate for a direct comparison.

-

Nuclear Magnetic Resonance (¹H NMR): The chemical shifts of the protons near the amino group (especially the alpha-proton) will change upon deprotonation. Acquiring a spectrum of both the starting salt and the final product provides definitive proof of conversion.

-

pH Measurement: A simple test is to dissolve a small amount of the final product in water. The solution should be basic, whereas the starting material will be acidic.

This guide provides the foundational knowledge and practical steps to confidently manage the removal of hydrochloride salts from heteroaromatic amino acids, a critical step for ensuring the success of your solid-phase peptide synthesis endeavors.

References

-

ResearchGate. (2014, November 20). Can anyone suggest how to neutralize amine hydrochlorides? Available from: [Link]

-

ResearchGate. (2023, December 27). How can I neutralize amine hydrochlorides? Available from: [Link]

-

Harvard Apparatus. Guide to Ion-Exchange Chromatography. Available from: [Link]

-

Ecolab. Ion Exchange Chromatography. Available from: [Link]

-

CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Available from: [Link]

-

MDPI. (2025, May 21). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Available from: [Link]

-

PMC. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Available from: [Link]

-

PMC. (2024). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Available from: [Link]

-

Journal of the American Chemical Society. (2009, July 24). Peculiar Stability of Amino Acids and Peptides from a Radical Perspective. Available from: [Link]

-

Open Research Repository. (2009, July 24). Peculiar Stability of Amino Acids and Peptides from a Radical Perspective. Available from: [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. harvardapparatus.com [harvardapparatus.com]

- 5. researchgate.net [researchgate.net]

- 6. diaion.com [diaion.com]

- 7. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 10. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]

- 11. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimization of Coupling Reagents for Sterically Hindered Pyridazinyl Amino Acids

Welcome to the Technical Support Center dedicated to navigating the complexities of peptide synthesis involving sterically hindered pyridazinyl amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving efficient and reliable coupling with these demanding building blocks. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to empower you to overcome synthetic hurdles and achieve your target peptides with high purity and yield.

Section 1: Troubleshooting Guide for Poor Coupling Efficiency

The incorporation of sterically hindered amino acids, such as those containing a pyridazinyl moiety, often leads to incomplete or failed coupling reactions when using standard protocols. This section is designed as a first-line resource to diagnose and resolve these common issues.

Issue 1: Low or No Coupling Yield with Standard Reagents

Primary Cause: The bulky nature of the pyridazinyl side chain physically obstructs the approach of the incoming amine to the activated carboxylic acid, slowing down or preventing peptide bond formation. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome this significant steric barrier.[1]

Solutions & Scientific Rationale:

-

Upgrade Your Coupling Reagent: Switch to a more powerful in-situ activating reagent.[1][2][3]

-

Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These reagents form highly reactive O-acylisourea intermediates that are more susceptible to nucleophilic attack by the hindered amine.[1][2][4] HATU, in particular, is often cited for its superior performance in difficult couplings due to the formation of a more reactive OAt active ester.[2][5][6]

-

Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents also generate highly reactive activated esters.[1][4] PyAOP, the HOAt analog of PyBOP, often shows enhanced reactivity.[7][8][9] A key advantage of phosphonium salts is that they do not pose the risk of guanidinylation of the free amine, a potential side reaction with excess uronium-based reagents.[2]

-

-

Employ a "Double Coupling" Strategy: After the initial coupling reaction, perform a second coupling with a fresh solution of the activated amino acid. This can help drive the reaction to completion by providing a renewed concentration of the reactive species.

-

Increase Reaction Time and/or Temperature: Steric hindrance slows the reaction rate.[1] Extending the coupling time from the standard 1-2 hours to overnight can significantly improve yields.[1] Gentle heating can also be beneficial, but must be approached with caution to minimize the risk of racemization.[1]

-

Optimize Your Solvent System: The solvent plays a crucial role in solvating the growing peptide chain and the resin. Poor solvation can lead to peptide aggregation, which further exacerbates steric hindrance.[1]

Issue 2: Racemization of the Amino Acid

Primary Cause: The harsh conditions required to overcome steric hindrance, such as prolonged reaction times, elevated temperatures, or highly reactive coupling reagents, can increase the likelihood of epimerization at the alpha-carbon of the activated amino acid.

Solutions & Scientific Rationale:

-

Incorporate Additives: Use additives that form active esters which are reactive yet less prone to racemization.

-

OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma is a highly effective, non-explosive alternative to traditional benzotriazole-based additives like HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole).[7][11][12] It has been shown to suppress racemization more effectively than HOBt and is comparable to HOAt in many cases.[11][13][14]

-

HOAt (1-Hydroxy-7-azabenzotriazole): The pyridine nitrogen in HOAt provides anchimeric assistance during the coupling reaction, which can accelerate the rate of peptide bond formation and reduce the time the activated amino acid is susceptible to racemization.[2] Reagents that incorporate HOAt, like HATU and PyAOP, are therefore highly recommended for difficult couplings.[2]

-

-

Use a Weaker Base: While a tertiary base like N,N-diisopropylethylamine (DIPEA) is necessary for the activation step with most modern coupling reagents, its basicity can contribute to racemization. In cases where racemization is a significant concern, consider using a weaker base such as N-methylmorpholine (NMM) or sym-collidine.[7]

-

Pre-activation Time: Carefully control the pre-activation time (the time the amino acid is mixed with the coupling reagent and base before being added to the resin). A short pre-activation of 1-5 minutes is generally sufficient to form the active ester without allowing significant time for side reactions to occur.[1][11]

Workflow for Troubleshooting Low Coupling Efficiency

Caption: A decision-making workflow for troubleshooting low coupling efficiency with hindered amino acids.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is definitively the best for sterically hindered pyridazinyl amino acids?

There is no single "best" reagent, as the optimal choice depends on the specific sequence, the position of the hindered residue, and other experimental parameters. However, for highly demanding couplings, reagents that form OAt or Oxyma active esters are generally superior.[2] HATU is frequently cited as a top performer due to its high reactivity and ability to minimize racemization.[2][5][6] Phosphonium salt reagents like PyAOP are also excellent choices, especially when there is a concern about potential guanidinylation side reactions.[2][8]

Q2: Can I just use more equivalents of a standard reagent like DIC/HOBt?

While increasing the equivalents of reagents can sometimes help, it is often an inefficient strategy for severely hindered couplings. You are more likely to see an increase in side reactions and purification challenges than a significant improvement in yield. Switching to a more potent activating agent like HATU or HCTU is a more effective and scientifically sound approach.[1][7]

Q3: What is the difference between aminium/uronium and phosphonium-based reagents?

The primary difference lies in their core structure and byproducts.

-

Aminium/Uronium Reagents (HATU, HBTU): These are based on a tetramethylguanidinium scaffold. They are highly effective but can lead to guanidinylation of the N-terminal amine if used in excess, which caps the peptide chain.[2]

-

Phosphonium Reagents (PyBOP, PyAOP): These are based on a phosphonium core. They do not cause guanidinylation and can be used in excess to help drive slow reactions to completion.[2] Their byproducts are generally considered less hazardous than those from older reagents like BOP.[8]

Q4: When should I consider acyl fluoride formation?

Acyl fluoride formation is a powerful but more specialized technique reserved for the most extreme cases of steric hindrance, such as with α,α-disubstituted amino acids, where even potent uronium/phosphonium reagents may fail.[1][7] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the highly reactive amino acid fluoride in situ.[7]

Q5: Are there any safety concerns with these advanced coupling reagents?

Yes. Many coupling reagents and additives, particularly those based on benzotriazoles (HOBt, HOAt, HBTU, HATU), are classified as potentially explosive and require careful handling and storage.[7][12] Newer, non-explosive alternatives based on Oxyma (e.g., COMU®, PyOxim) have been developed to address these safety concerns while maintaining high coupling efficiency.[7][12] Always consult the Safety Data Sheet (SDS) for any reagent before use.

Section 3: Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Hindered Systems

| Reagent Class | Example(s) | Generated Active Ester | Relative Reactivity | Key Considerations |

| Carbodiimides | DIC, EDC | O-acylisourea | Low | Often insufficient for hindered couplings; requires additives.[1] |

| Phosphonium | PyBOP | OBt ester | Moderate | Good for standard synthesis; less hazardous byproducts than BOP.[2][8] |

| Aminium/Uronium | HBTU, TBTU | OBt ester | Moderate | Effective, but can be insufficient for very hindered residues.[2] |

| Aminium/Uronium | HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chloro group.[2] |

| Aminium/Uronium | HATU | OAt ester | Very High | Excellent for hindered couplings; HOAt provides catalytic effect.[2][5] |

| Phosphonium | PyAOP | OAt ester | Very High | Similar high reactivity to HATU; no guanidinylation risk.[2][8] |

| Aminium/Uronium | COMU | Oxyma ester | Very High | Safer, non-explosive alternative to HATU with comparable efficiency.[7][8][12] |

Experimental Protocol 1: Optimized Coupling of a Sterically Hindered Pyridazinyl Amino Acid using HATU

This protocol outlines a robust method for coupling a sterically hindered amino acid onto a resin-bound peptide.

Materials:

-

Fmoc-protected, resin-bound peptide with a free N-terminal amine

-

Fmoc-pyridazinyl-amino acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

-

Activation Solution Preparation: In a separate vessel, prepare the activation solution immediately before use.

-

Dissolve the Fmoc-pyridazinyl-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the amino acid/HATU solution.

-

Allow the solution to pre-activate for 1-5 minutes. The solution may change color.

-

-

First Coupling:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

-

-

Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser or Ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., colorless or yellow beads for the Kaiser test) indicates a complete reaction.

-